![molecular formula C24H28N2O3 B4653058 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine
Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a furylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable base (e.g., sodium hydride) and a halogenated benzene derivative to form the benzyloxy intermediate.
Methoxylation: The benzyloxy intermediate is then subjected to methoxylation using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.
Furylmethylation: The methoxylated intermediate is reacted with furfural or a furylmethyl halide in the presence of a suitable catalyst to introduce the furylmethyl group.
Piperazine ring formation: Finally, the intermediate is reacted with piperazine under appropriate conditions (e.g., reflux in an organic solvent) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine), thiols (e.g., thiophenol) in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated, aminated, or thiolated derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylmethyl)piperazine: Similar structure with a thienylmethyl group instead of a furylmethyl group.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-pyridylmethyl)piperazine: Similar structure with a pyridylmethyl group instead of a furylmethyl group.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-phenylmethyl)piperazine: Similar structure with a phenylmethyl group instead of a furylmethyl group.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-27-23-10-9-21(16-24(23)29-19-20-6-3-2-4-7-20)17-25-11-13-26(14-12-25)18-22-8-5-15-28-22/h2-10,15-16H,11-14,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOSEBSQXCCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CO3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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